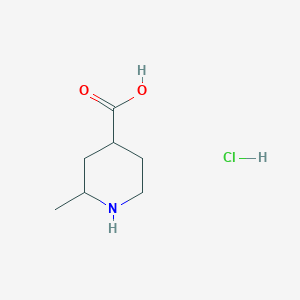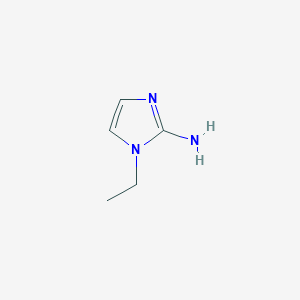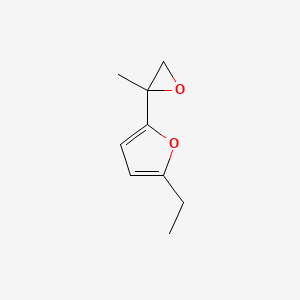![molecular formula C18H13N3O2S2 B2930564 N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide CAS No. 2380010-26-2](/img/structure/B2930564.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide, also known as BTEC, is a novel small molecule that has attracted significant attention in the scientific community due to its potential applications in various fields. BTEC is a highly versatile compound that has shown promising results in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Conjugated Polymer Applications
Conjugated polymers that incorporate bithiophene units, similar to N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide, are extensively studied for their electronic and optoelectronic properties. For instance, copolymers of ethylene bis(indolin-2-one) (EBI) and bithiophene exhibited p-type semiconductor performance, highlighting their potential in organic thin film transistors (Chen et al., 2014)(Chen et al., 2014). These findings suggest that this compound could be explored for similar applications in electronic devices due to its conjugated system.
Electropolymerization and Material Properties
Research into the electropolymerization of thiophene derivatives, which may include structures akin to the bithiophene part of the compound , demonstrates the potential for creating conductive polymers with applications ranging from electrochromic devices to sensors. For example, studies on polythiophenes and their derivatives have shown versatile material properties, including tunable conductivity and chromism (Barsch & Beck, 1996)(Barsch & Beck, 1996). This suggests that the subject compound could be used to develop materials with specific electronic or optical properties.
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c19-8-12-3-1-2-4-16(12)21-18(23)17(22)20-9-15-7-14(11-25-15)13-5-6-24-10-13/h1-7,10-11H,9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYTUOAIMBIIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2930481.png)

![1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2930485.png)


![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2930488.png)
![6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2930490.png)






